3-Nitrophthalhydrazide

Beschreibung

The exact mass of the compound 5-Nitro-2,3-dihydrophthalazine-1,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 942. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitrophthalhydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrophthalhydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

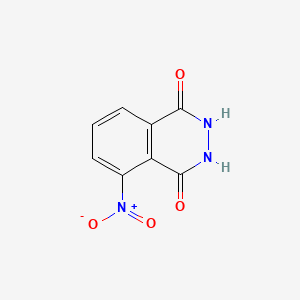

IUPAC Name |

5-nitro-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOBBFQJMOGQOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063130 |

Source

|

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-15-3 |

Source

|

| Record name | 5-Nitrophthalhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Formation of 3-Nitrophthalhydrazide

Abstract

3-Nitrophthalhydrazide, a key chemical intermediate, is most notably recognized as the direct precursor in the synthesis of luminol, a compound famed for its chemiluminescent properties.[1][2] The formation of 3-nitrophthalhydrazide is a critical step that involves a condensation reaction between 3-nitrophthalic acid and hydrazine (B178648).[3] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data, tailored for professionals in chemical research and development. This document serves as a technical resource, elucidating the core principles of this important synthesis.

Reaction Mechanism and Pathway

The synthesis of 3-nitrophthalhydrazide from 3-nitrophthalic acid and hydrazine is a classic example of a condensation reaction, specifically the formation of a cyclic diamide.[1][3] The reaction proceeds through a nucleophilic acyl substitution mechanism.

The process is initiated by the nucleophilic attack of a lone pair of electrons from one of the nitrogen atoms in hydrazine on one of the electrophilic carbonyl carbons of 3-nitrophthalic acid.[4] This is followed by a proton transfer and the elimination of a water molecule, resulting in the formation of an initial amide bond.[4] The reaction then proceeds via an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining carboxylic acid group. A subsequent dehydration step yields the stable, five-membered heterocyclic ring structure of 3-nitrophthalhydrazide.[4][5] The entire process involves the loss of two molecules of water.[1]

Experimental Protocols

The synthesis of 3-nitrophthalhydrazide is a common procedure in organic chemistry labs. Below are detailed methodologies derived from established protocols.[1][6]

Protocol 1: Synthesis using Triethylene Glycol

This is a widely cited method for laboratory-scale synthesis.

Materials:

-

3-Nitrophthalic acid

-

10% aqueous solution of hydrazine

-

Triethylene glycol (high-boiling solvent)

Procedure:

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2.0 mL of a 10% aqueous hydrazine solution.[1]

-

Heat the mixture gently using a microburner until the solid completely dissolves.[6]

-

Add 4.0 mL of triethylene glycol and a boiling stone to the solution.[1]

-

Insert a thermometer and connect the apparatus to a vacuum source to facilitate the removal of water.[6]

-

Increase the temperature rapidly. Vigorously boil the solution to distill off the excess water. The temperature will rise from around 110°C.[7]

-

Maintain the reaction temperature between 210°C and 220°C for approximately two to five minutes.[1][6]

-

Allow the reaction vessel to cool to about 100°C.

-

Add approximately 20 mL of hot water to the cooled mixture.[1]

-

Cool the resulting suspension to room temperature, and then further in an ice bath to maximize precipitation.

-

Collect the solid, yellow crystals of 3-nitrophthalhydrazide by vacuum filtration using a Hirsch or Büchner funnel.[1]

Protocol 2: Alternative Synthesis from Dimethyl 3-nitrophthalate

An alternative industrial method avoids the high temperatures required for direct condensation from the diacid by starting with an ester.[8]

Materials:

-

Dimethyl 3-nitrophthalate

-

Hydrazine hydrate (B1144303) (e.g., 50% solution)

-

Ethanol or Methanol

Procedure:

-

In a three-necked flask equipped for reflux, add 100 g of dimethyl 3-nitrophthalate and 140 g of ethanol.[8]

-

Add 83.6 g of 50% hydrazine hydrate to the mixture.[8]

-

Heat the mixture with stirring to reflux (approximately 80-85°C) and maintain this temperature for 2-6 hours.[8]

-

After the reaction period, cool the mixture to room temperature, allowing the product to crystallize.

-

Collect the crude product by suction filtration.

-

The crude product can be purified by dissolving it in water, filtering, and then acidifying the solution with HCl to a pH of 1.5-2 to reprecipitate the purified 3-nitrophthalhydrazide.[8]

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key properties of 3-nitrophthalhydrazide.

| Property | Value | Reference(s) |

| Chemical Name | 5-Nitro-2,3-dihydrophthalazine-1,4-dione | [9] |

| CAS Number | 3682-15-3 | [10] |

| Molecular Formula | C₈H₅N₃O₄ | [10][11] |

| Molecular Weight | 207.14 g/mol | [10][11] |

| Appearance | White-to-pale-yellow crystalline solid; yellow powder | [3][11] |

| Melting Point | >300 °C (lit.) | [9][10][12] |

| Solubility | Insoluble in water; soluble in most polar organic solvents | [2][3] |

| pKa | 9.26 ± 0.20 (Predicted) | [9] |

| Topological Polar Surface Area | 104 Ų | [11] |

Summary of Reaction Conditions

This table outlines typical quantitative parameters for the synthesis as described in Protocol 1.

| Parameter | Value / Description | Reference(s) |

| Limiting Reagent | 3-Nitrophthalic Acid (e.g., 1.3 g) | [1] |

| Reagent 2 | 10% Aqueous Hydrazine (e.g., 2.0 mL) | [1] |

| Solvent | Triethylene Glycol (e.g., 4.0 mL) | [1] |

| Reaction Temperature | 210-220 °C | [1][6] |

| Reaction Time | 2-5 minutes at peak temperature | [1][6] |

| Workup | Precipitation with hot water, cooling, filtration | [1] |

Conclusion

The formation of 3-nitrophthalhydrazide is a robust and well-documented condensation reaction essential for the synthesis of luminol. The mechanism involves a sequential, two-step dehydration following the nucleophilic addition of hydrazine to 3-nitrophthalic acid. The experimental protocols are straightforward, typically involving high-temperature heating in a solvent like triethylene glycol to drive the condensation. The resulting product is a stable, high-melting solid. Understanding this reaction is fundamental for researchers working with chemiluminescent compounds and developing related applications in forensics, bioassays, and drug development.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 3. Luminol - Wikipedia [en.wikipedia.org]

- 4. physicsforums.com [physicsforums.com]

- 5. brainly.com [brainly.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. chimique.wordpress.com [chimique.wordpress.com]

- 8. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]

- 9. 3-Nitrophthalhydrazide | 3682-15-3 [chemicalbook.com]

- 10. 3-Nitrophthalhydrazide 98 3682-15-3 [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. 3-Nitrophthalhydrazide | CAS#:3682-15-3 | Chemsrc [chemsrc.com]

chemical properties of 3-Nitrophthalhydrazide

An In-depth Technical Guide to the Chemical Properties of 3-Nitrophthalhydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalhydrazide, also known by its systematic name 2,3-Dihydro-5-nitro-1,4-phthalazinedione, is a solid organic compound with the CAS Number 3682-15-3.[1][2] It appears as a light yellow to dark green crystalline powder.[1][2][3] Structurally, it consists of a phthalhydrazide (B32825) core with a nitro group (-NO2) attached to the aromatic ring.[1] This compound is a crucial intermediate in various chemical syntheses, most notably in the production of the chemiluminescent agent luminol (B1675438) (3-aminophthalhydrazide).[4][5] Its functional groups, the nitro and hydrazide moieties, make it a versatile building block for creating more complex molecules, with applications in pharmaceuticals, agrochemicals, and materials science.[1][3][6] It is also utilized in proteomics research and in the preparation of specialized metal-coordinated compounds.[7][8]

Chemical and Physical Properties

3-Nitrophthalhydrazide is characterized by its high melting point and limited solubility in water, though it exhibits moderate solubility in some organic solvents.[1][9] The predicted pKa suggests it is weakly acidic.[1][6]

Physical and Chemical Data

The core quantitative properties of 3-Nitrophthalhydrazide are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 3682-15-3 | [1][2] |

| Molecular Formula | C₈H₅N₃O₄ | [1][2][6] |

| Molecular Weight | 207.14 g/mol | [2][6][10] |

| Appearance | Light yellow to Brown to Dark green powder/crystal | [1][2][3][9] |

| Melting Point | >300 °C (decomposes) | [2][6] |

| Density (Predicted) | 1.555 ± 0.06 g/cm³ | [2][3][11] |

| pKa (Predicted) | 9.26 ± 0.20 | [1][2][3][6] |

| LogP (Predicted) | 0.64780 | [11] |

| Topological Polar Surface Area | 111.54 Ų | [11] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Solubility and Handling

-

Solubility : The compound is sparingly soluble in water but shows moderate solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][9]

-

Storage : It should be stored in a well-ventilated place under an inert atmosphere at room temperature.[2][3][6]

-

Safety : Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling the solid powder.[10][12]

Experimental Protocols

3-Nitrophthalhydrazide is most commonly synthesized via the dehydration reaction between 3-nitrophthalic acid and hydrazine (B178648). It serves as the direct precursor to luminol through the reduction of its nitro group.

Synthesis of 3-Nitrophthalhydrazide

This protocol outlines the formation of the cyclic diamide (B1670390) from 3-nitrophthalic acid.[4] The reaction involves heating the reactants in a high-boiling point solvent to drive the dehydration and cyclization process.

Materials:

-

3-nitrophthalic acid

-

10% aqueous solution of hydrazine

-

Triethylene glycol

-

Deionized water

Procedure:

-

Combine 1.3 g of 3-nitrophthalic acid and 2 mL of 10% aqueous hydrazine in a large test tube.

-

Gently heat the mixture with a microburner until the solid dissolves completely.

-

Add 4 mL of triethylene glycol and a boiling stone to the test tube.

-

Fit the test tube with a thermometer and heat the solution vigorously, allowing the temperature to rise rapidly past the boiling point of water.

-

Maintain a constant temperature between 210°C and 220°C for approximately two minutes.[4]

-

Allow the reaction vessel to cool to about 100°C.

-

Add 20 mL of hot water to the cooled mixture.

-

Continue to cool the test tube to room temperature to allow the product to crystallize.

-

Collect the solid 3-Nitrophthalhydrazide crystals via vacuum filtration using a Hirsch or Büchner funnel.[4]

References

- 1. Page loading... [guidechem.com]

- 2. 3682-15-3 CAS MSDS (3-Nitrophthalhydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Nitrophthalhydrazide | 3682-15-3 [chemicalbook.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. jove.com [jove.com]

- 6. lookchem.com [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. 3-Nitrophthalhydrazide 98 3682-15-3 [sigmaaldrich.com]

- 9. CAS 3682-15-3: 5-Nitrophthalhydrazide | CymitQuimica [cymitquimica.com]

- 10. 3-Nitrophthalhydrazide 98 3682-15-3 [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemicalbook.com [chemicalbook.com]

Solubility Profile of 3-Nitrophthalhydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophthalhydrazide is a key intermediate in the synthesis of chemiluminescent compounds, most notably luminol (B1675438). Its solubility characteristics are crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of 3-Nitrophthalhydrazide in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility information, data for structurally related compounds, and detailed experimental protocols for determining solubility. This guide aims to equip researchers with the necessary information to effectively work with 3-Nitrophthalhydrazide.

Introduction

3-Nitrophthalhydrazide (5-Nitro-2,3-dihydro-1,4-phthalazinedione) is a crystalline solid with a high melting point, exceeding 300°C.[1][2][3][4] It serves as a primary precursor in the synthesis of 3-aminophthalhydrazide (luminol), a substance widely recognized for its chemiluminescent properties in forensic science and biomedical research.[5][6] Understanding the solubility of 3-Nitrophthalhydrazide is fundamental for its synthesis, purification, and subsequent reactions. While broadly described as having moderate solubility in organic solvents, specific quantitative data is scarce.[7] This guide consolidates available qualitative information and provides methodologies for its empirical determination.

Physicochemical Properties of 3-Nitrophthalhydrazide

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅N₃O₄ | [8] |

| Molecular Weight | 207.14 g/mol | [8] |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | >300 °C | [1][2][3][4] |

| Water Solubility | Limited/Slightly soluble | [7] |

Solubility Data

Qualitative Solubility of 3-Nitrophthalhydrazide:

General statements in chemical literature describe 3-Nitrophthalhydrazide as having "moderate solubility in organic solvents".[7] It is also noted to be soluble in aqueous alkaline solutions, such as sodium hydroxide, a key step in the synthesis of luminol.[1][3]

Solubility of Phthalhydrazide (a structurally similar compound):

The solubility profile of Phthalhydrazide can suggest suitable solvents for 3-Nitrophthalhydrazide, though the presence of the nitro group will influence the polarity and solubility.

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

| Acetone | Soluble |

(Data for Phthalhydrazide)[9][10]

Based on the structure of 3-Nitrophthalhydrazide, which includes a polar nitro group, it is expected to be soluble in polar aprotic solvents like DMF and DMSO, and polar protic solvents like alcohols to some extent.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like 3-Nitrophthalhydrazide in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of 3-Nitrophthalhydrazide in a given organic solvent at a specific temperature.

Materials:

-

3-Nitrophthalhydrazide

-

Selected organic solvent (e.g., DMF, DMSO, Ethanol, Methanol, Acetone)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 3-Nitrophthalhydrazide to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker set to the desired temperature (e.g., 25°C, 37°C). Allow the mixtures to equilibrate for a sufficient amount of time (typically 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (0.45 µm) into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under vacuum or in a fume hood at a controlled temperature.

-

Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved 3-Nitrophthalhydrazide.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Dilute a precise volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of 3-Nitrophthalhydrazide of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Determine the concentration of 3-Nitrophthalhydrazide in the sample using the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

Data Reporting: Report the solubility as an average of at least three independent measurements, along with the standard deviation, the solvent used, and the temperature at which the measurement was performed.

Experimental Workflow and Signaling Pathways

Experimental Workflow: Synthesis of Luminol from 3-Nitrophthalhydrazide

The synthesis of luminol from 3-Nitrophthalhydrazide is a well-established procedure that highlights the solubility of the starting material in a basic aqueous solution. The following diagram illustrates the typical laboratory workflow for this synthesis.

Caption: Workflow for the synthesis of luminol from 3-Nitrophthalhydrazide.

Conclusion

While quantitative solubility data for 3-Nitrophthalhydrazide in organic solvents remains a gap in the existing literature, this guide provides a foundational understanding based on qualitative information and the properties of analogous compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. A thorough understanding of the solubility of 3-Nitrophthalhydrazide is indispensable for its effective use in the synthesis of luminol and other advanced materials, ultimately supporting progress in fields ranging from analytical chemistry to drug development.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. jove.com [jove.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. chimique.wordpress.com [chimique.wordpress.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. 3682-15-3 CAS MSDS (3-Nitrophthalhydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Phthalhydrazide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 3-Nitrophthalhydrazide: A Technical Guide

For Immediate Release

A Comprehensive Spectroscopic Analysis of 3-Nitrophthalhydrazide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Nitrophthalhydrazide (C₈H₅N₃O₄), a key intermediate in the synthesis of chemiluminescent compounds like luminol. The structural characterization of this compound through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for ensuring its purity and identity in research and development settings, particularly within the pharmaceutical and diagnostic industries. This document outlines the characteristic spectral data and provides detailed experimental protocols for its verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following data were obtained for 3-Nitrophthalhydrazide in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent.

¹H NMR Data

The ¹H NMR spectrum of 3-Nitrophthalhydrazide exhibits distinct signals corresponding to the protons of the hydrazide and the aromatic ring. The downfield chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the carbonyl groups.

Table 1: ¹H NMR Spectroscopic Data for 3-Nitrophthalhydrazide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.04 | Broad Singlet | 2H | N-H (Hydrazide) |

| ~8.30 | Doublet | 1H | Ar-H |

| ~8.22 | Doublet | 1H | Ar-H |

| ~8.12 | Triplet | 1H | Ar-H |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms in 3-Nitrophthalhydrazide.

Table 2: ¹³C NMR Spectroscopic Data for 3-Nitrophthalhydrazide

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available in Search Results | C=O (Amide) |

| Data Not Available in Search Results | C=O (Amide) |

| Data Not Available in Search Results | C-NO₂ |

| Data Not Available in Search Results | Ar-C |

| Data Not Available in Search Results | Ar-C |

| Data Not Available in Search Results | Ar-C |

| Data Not Available in Search Results | Ar-C |

| Data Not Available in Search Results | Ar-C |

| Solvent: DMSO-d₆ |

Note: Specific chemical shift values for ¹³C NMR were not available in the provided search results. Researchers should perform this analysis to complete the characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Nitrophthalhydrazide shows characteristic absorption bands for the N-H, C=O, and N-O bonds.

Table 3: FTIR Spectroscopic Data for 3-Nitrophthalhydrazide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data Not Available in Search Results | Strong, Broad | N-H Stretch (Hydrazide) |

| Data Not Available in Search Results | Strong | C=O Stretch (Amide) |

| Data Not Available in Search Results | Strong | N-O Asymmetric Stretch (Nitro) |

| Data Not Available in Search Results | Strong | N-O Symmetric Stretch (Nitro) |

| Data Not Available in Search Results | Medium | C=C Stretch (Aromatic) |

| Sample Preparation: KBr Pellet |

Note: Specific vibrational frequencies for the IR spectrum were not available in the provided search results. This analysis is essential for a complete vibrational characterization.

Experimental Protocols

The following are detailed methodologies for the synthesis of 3-Nitrophthalhydrazide and its spectroscopic analysis.

Synthesis of 3-Nitrophthalhydrazide

3-Nitrophthalhydrazide is commonly synthesized via the condensation of 3-nitrophthalic acid with hydrazine (B178648).[1]

Materials:

-

3-Nitrophthalic acid (1.3 g)

-

10% aqueous solution of hydrazine (2 mL)

-

Triethylene glycol (4 mL)

-

Deionized water

Procedure:

-

In a large test tube, combine 3-nitrophthalic acid and the aqueous hydrazine solution.

-

Heat the mixture gently using a microburner until the solid dissolves completely.[1]

-

Add triethylene glycol and a boiling stone to the solution.

-

Heat the mixture more strongly to distill off the water. The temperature of the solution will rise rapidly.

-

Maintain the reaction temperature between 210-220°C for approximately two minutes.[1]

-

Allow the reaction mixture to cool to about 100°C.

-

Add 20 mL of hot water to the mixture and allow it to cool to room temperature.

-

Collect the precipitated yellow crystals of 3-Nitrophthalhydrazide by vacuum filtration.[1]

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the dried 3-Nitrophthalhydrazide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a higher sample concentration (20-50 mg) may be required. Acquisition times will be longer due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of the 3-Nitrophthalhydrazide sample.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Quickly and thoroughly grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

Instrumental Analysis:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber or a blank KBr pellet.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample acquisition to final structural confirmation.

Caption: Workflow for the synthesis and spectroscopic characterization of 3-Nitrophthalhydrazide.

References

From Precursor to Photon: A Technical Guide to the Synthesis of Luminol from 3-Nitrophthalhydrazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chemiluminescent compound luminol (B1675438) (3-aminophthalhydrazide) from its precursor, 3-nitrophthalhydrazide. The document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the mechanism of luminol's characteristic light emission, tailored for a scientific audience.

Synthetic Pathway Overview

The synthesis of luminol from 3-nitrophthalic acid is a two-step process. The first step involves the formation of a cyclic diamide, 3-nitrophthalhydrazide, through the reaction of 3-nitrophthalic acid with hydrazine (B178648).[1] Subsequently, the nitro group of 3-nitrophthalhydrazide is reduced to an amino group to yield luminol.[1][2] The most common reducing agent for this transformation is sodium dithionite (B78146) (also known as sodium hydrosulfite).[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3-nitrophthalhydrazide and its subsequent conversion to luminol.

Synthesis of 3-Nitrophthalhydrazide

This procedure outlines the formation of the intermediate, 3-nitrophthalhydrazide, from 3-nitrophthalic acid and hydrazine.

Materials and Reagents:

| Reagent | Quantity |

| 3-Nitrophthalic acid | 1.3 g |

| 10% Aqueous hydrazine solution | 2 mL |

| Triethylene glycol | 4 mL |

| Water | 20 mL |

Procedure:

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[1]

-

Heat the mixture gently over a microburner until the solid dissolves.[1]

-

Add 4 mL of triethylene glycol and a boiling chip to the test tube.[1]

-

Heat the solution vigorously, allowing the temperature to rise. The excess water will distill off. Continue heating until the temperature reaches 215-220°C and maintain this temperature for approximately 2 minutes.[4]

-

Allow the reaction mixture to cool to about 100°C and then add 20 mL of hot water.[1]

-

Cool the mixture to room temperature to allow for the crystallization of 3-nitrophthalhydrazide.[1]

-

Collect the light-yellow solid product by vacuum filtration.[1][4]

Synthesis of Luminol from 3-Nitrophthalhydrazide

This procedure details the reduction of the nitro group of 3-nitrophthalhydrazide to form luminol.

Materials and Reagents:

| Reagent | Quantity |

| 3-Nitrophthalhydrazide | 140 mg (or product from Step 1) |

| 3 M Sodium hydroxide (B78521) solution | 1.0 mL |

| Sodium hydrosulfite dihydrate (Na₂S₂O₄·2H₂O) | 0.6 g |

| Glacial acetic acid | 0.4 mL |

| Water | Small amount for rinsing |

Procedure:

-

Transfer the 3-nitrophthalhydrazide to a reaction tube.[3]

-

Add 1.0 mL of 3 M sodium hydroxide solution and stir until the solid dissolves, forming a deep brown-red solution.[3]

-

Add 0.6 g of sodium hydrosulfite dihydrate and wash down the sides of the tube with a small amount of water.[3]

-

Heat the mixture to a gentle boil and maintain the temperature for 5 minutes.[3]

-

Remove the tube from the heat and add 0.4 mL of glacial acetic acid.[3]

-

Cool the tube in cold water while stirring to precipitate the luminol.[3]

-

Collect the light-yellow solid product by suction filtration.[3]

Quantitative Data Summary

The following table summarizes the reactant quantities and expected product yields based on literature values.

| Reaction Step | Starting Material | Reagents | Product | Reported Yield |

| 1. Synthesis of 3-Nitrophthalhydrazide | 200 mg 3-Nitrophthalic acid | 0.4 mL 8% aqueous hydrazine | 130 mg 3-Nitrophthalhydrazide | 65% |

| 2. Synthesis of Luminol | 130 mg 3-Nitrophthalhydrazide | 0.6 g Sodium hydrosulfite dihydrate | 70 mg Luminol | 59% |

Note: Yields can vary based on experimental conditions and purification methods. A 35% overall yield for the two-step synthesis has also been reported.[5]

Mechanism of Luminol Chemiluminescence

Luminol exhibits its characteristic blue glow through a process called chemiluminescence, where light is produced from a chemical reaction at ambient temperatures.[1][3] The emission of light from luminol is triggered by its oxidation in a basic solution.

The process can be summarized in the following key steps:

-

Deprotonation: In an alkaline solution, luminol loses two protons to form a dianion.[1][6]

-

Oxidation: The dianion is then oxidized by an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like the iron in hemoglobin.[3][7] This oxidation leads to the formation of an unstable peroxide intermediate.[1]

-

Decomposition and Excitation: The unstable peroxide decomposes, releasing nitrogen gas and producing an electronically excited state of the 3-aminophthalate (B1234034) dianion.[1][6]

-

Light Emission: The excited 3-aminophthalate dianion relaxes to its ground state, emitting a photon of blue light in the process.[1][7]

This guide provides a foundational understanding of the synthesis and function of luminol, a compound of significant interest in various scientific fields, including forensics and biomedical research. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important chemiluminescent molecule.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. jove.com [jove.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. chimique.wordpress.com [chimique.wordpress.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. diva-portal.org [diva-portal.org]

- 7. What is the mechanism of Luminol? [synapse.patsnap.com]

The Synthesis and Historical Significance of 3-Nitrophthalhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophthalhydrazide, a critical intermediate in the synthesis of the chemiluminescent compound luminol (B1675438), holds a significant place in the history of chemical analysis and diagnostics. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed methodologies for its synthesis. Quantitative data on its chemical properties are presented for comparative analysis, and key experimental workflows are visualized to offer a comprehensive understanding for researchers and professionals in drug development and related scientific fields. While its primary role is a synthetic precursor, its history is intrinsically linked to the development of highly sensitive detection methods that have impacted various scientific disciplines.

History and Discovery

The history of 3-Nitrophthalhydrazide is inextricably linked to the discovery and development of luminol (3-aminophthalhydrazide), a substance renowned for its chemiluminescent properties. The journey to isolating and understanding 3-Nitrophthalhydrazide began with the initial synthesis of luminol.

While luminol was first synthesized in 1902, it was in 1928 that German chemist H. O. Albrecht discovered its remarkable ability to emit a blue-green glow in an alkaline solution of hydrogen peroxide, a phenomenon enhanced by the presence of blood.[1][2] This discovery laid the foundation for the forensic application of luminol in detecting trace amounts of blood at crime scenes.[1]

The synthesis of luminol, as detailed in early publications, proceeds through a two-step process starting from 3-nitrophthalic acid. The first crucial step in this process is the formation of 3-Nitrophthalhydrazide.[1] A significant and widely cited early method for the preparation of 3-aminophthalhydrazide (luminol), which details the synthesis of the 3-Nitrophthalhydrazide intermediate, was published in 1934 by Ernest H. Huntress, Lester N. Stanley, and Almon S. Parker of the Massachusetts Institute of Technology.[3][4][5][6] Their work provided a more accessible and reliable method for chemists to produce luminol, thereby facilitating further research into its applications.

Therefore, the "discovery" of 3-Nitrophthalhydrazide was not a standalone event but rather a pivotal step in the quest to synthesize and understand the properties of luminol. Its importance is derived from its role as the direct precursor to one of the most well-known chemiluminescent compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 3-Nitrophthalhydrazide is essential for its application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅N₃O₄ | |

| Molecular Weight | 207.14 g/mol | |

| Melting Point | >300 °C | |

| Appearance | Yellow to light yellow solid | [7] |

| CAS Number | 3682-15-3 | |

| Density | 1.556 g/cm³ | [7] |

| pKa | 9.26 ± 0.20 (Predicted) | [7] |

Synthesis of 3-Nitrophthalhydrazide

The primary and most documented method for the synthesis of 3-Nitrophthalhydrazide is the condensation reaction between 3-nitrophthalic acid and hydrazine. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent to facilitate the removal of water and drive the reaction to completion.

General Reaction Pathway

The synthesis involves the reaction of 3-nitrophthalic acid with hydrazine, leading to the formation of the cyclic hydrazide, 3-Nitrophthalhydrazide, with the elimination of two molecules of water.

References

- 1. Luminol - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. chimique.wordpress.com [chimique.wordpress.com]

- 4. Huntress, E., Stanley, L. and Parker, A. (1934) The Preparation of 3-Aminophthalhydrazide for Use in the Demonstration of Chemiluminescence. Journal of the American Chemical Society, 56, 241-242. - References - Scientific Research Publishing [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

An In-depth Technical Guide to the Safety and Handling of 3-Nitrophthalhydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Nitrophthalhydrazide (CAS No. 3682-15-3), a key intermediate in various chemical syntheses, including the preparation of the chemiluminescent compound luminol (B1675438).[1][2][3][4] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Nitrophthalhydrazide relevant to its safe handling is presented below.

| Property | Value | Source |

| CAS Number | 3682-15-3 | [5] |

| Molecular Formula | C₈H₅N₃O₄ | [5] |

| Molecular Weight | 207.14 g/mol | [5] |

| Appearance | Solid, powder to crystal, pale yellow to greyish reddish yellow | [5] |

| Melting Point | >300 °C (lit.) | [5][6] |

| Boiling Point | No data available | [5][7] |

| Flash Point | Not applicable | [8] |

| Density | 1.556 g/cm³ (Predicted) | [6] |

| Water Solubility | No data available | [5][7] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][6] |

Section 2: Hazard Identification and GHS Classification

There is conflicting information in published safety data sheets regarding the GHS classification of 3-Nitrophthalhydrazide. To ensure the highest level of safety, it is recommended to handle the substance as if it possesses the hazards identified.

Summary of GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Pictogram:

-

(Warning)[3]

Conflicting Classifications: Some sources, such as the safety data sheet from Sigma-Aldrich, state that 3-Nitrophthalhydrazide is "not a hazardous substance or mixture."[9] However, other suppliers provide the GHS classifications listed above.[5][10][11] Given this discrepancy, a conservative approach to handling is warranted.

Section 3: Safe Handling and Storage

3.1 Engineering Controls

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7][11]

-

Install safety showers and eye wash stations in the immediate work area.[7]

3.2 Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 3-Nitrophthalhydrazide to prevent skin and eye contact, and inhalation.

Caption: Required Personal Protective Equipment for handling 3-Nitrophthalhydrazide.

3.3 General Handling Precautions

3.4 Storage Conditions

Section 4: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for handling a spill of 3-Nitrophthalhydrazide.

Personal Precautions:

Environmental Precautions:

-

Do not let the product enter drains.[9]

Methods for Cleaning Up:

Section 5: First Aid Measures

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5] Get medical help if you feel unwell.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical help.[5] Take off contaminated clothing and wash it before reuse.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Get medical help.[5]

Section 6: Experimental Protocol for Safe Handling

The following protocol is adapted from procedures for the synthesis of luminol and outlines the safe handling of 3-Nitrophthalhydrazide in a laboratory setting.[1][4][12]

Objective: To safely weigh and transfer 3-Nitrophthalhydrazide for use in a chemical reaction.

Materials:

-

3-Nitrophthalhydrazide

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Reaction vessel

-

Appropriate solvent

Procedure:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that the chemical fume hood is functioning correctly.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat. A dust mask should be worn if there is a risk of generating airborne dust.

-

-

Weighing:

-

Perform all weighing operations inside the chemical fume hood to minimize inhalation exposure.

-

Place a weighing boat on the analytical balance and tare it.

-

Carefully use a clean spatula to transfer the desired amount of 3-Nitrophthalhydrazide from its storage container to the weighing boat. Avoid generating dust by handling the solid gently.

-

Securely close the lid of the 3-Nitrophthalhydrazide storage container immediately after use.

-

-

Transfer:

-

Carefully transfer the weighed solid into the reaction vessel. If necessary, use a small amount of the reaction solvent to rinse the weighing boat and ensure a complete transfer.

-

-

Cleanup:

-

Wipe down the spatula and the balance with a damp cloth to remove any residual powder.

-

Dispose of the weighing boat and any contaminated materials in a designated solid waste container.

-

Clean the work area thoroughly.

-

-

Post-Handling:

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.

-

Section 7: Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Special Hazards: May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides (NOx).[5][7]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Section 8: Toxicological Information

There is limited toxicological data available for 3-Nitrophthalhydrazide. Most safety data sheets report "No data available" for acute toxicity, skin corrosion/irritation, and other endpoints.[5][7] It has not been identified as a carcinogen by IARC.[5][9] Due to the lack of comprehensive data, it should be handled with care, assuming it is potentially hazardous.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data. It is not a substitute for a thorough review of the manufacturer's safety data sheet (SDS) and a comprehensive risk assessment for the specific procedures being undertaken. Always consult the primary SDS and follow all institutional and regulatory safety guidelines.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. 3-Nitrophthalhydrazide | 3682-15-3 | Benchchem [benchchem.com]

- 3. 3-Nitrophthalhydrazide | 3682-15-3 [chemicalbook.com]

- 4. chimique.wordpress.com [chimique.wordpress.com]

- 5. 3-Nitrophthalhydrazide - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-Nitrophthalhydrazide 98 3682-15-3 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Reddit - The heart of the internet [reddit.com]

In-Depth Technical Guide to 3-Nitrophthalhydrazide (CAS 3682-15-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalhydrazide, with the CAS number 3682-15-3, is a heterocyclic organic compound that serves as a key intermediate in various chemical syntheses. Structurally, it is a derivative of phthalhydrazide (B32825) with a nitro group substituent on the phthalic ring. This nitro group significantly influences the molecule's chemical reactivity and properties, making it a versatile precursor for synthesizing chemiluminescent compounds, potential therapeutic agents, and other functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Nitrophthalhydrazide, with a focus on detailed experimental protocols and the underlying scientific principles.

Chemical and Physical Properties

3-Nitrophthalhydrazide is a stable, solid compound under standard conditions. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3682-15-3 | |

| IUPAC Name | 5-nitro-2,3-dihydrophthalazine-1,4-dione | |

| Synonyms | 3-Nitrophthalhydrazide, 5-Nitro-2,3-dihydro-1,4-phthalazinedione, 2,3-Dihydro-5-nitro-1,4-phthalazinedione | |

| Molecular Formula | C₈H₅N₃O₄ | |

| Molecular Weight | 207.14 g/mol | |

| Appearance | Light yellow to brown crystalline solid | |

| Melting Point | >300 °C | |

| Density | 1.555 g/cm³ | |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| InChI Key | YVOBBFQJMOGQOU-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=O)NNC2=O |

Synthesis of 3-Nitrophthalhydrazide

The most common laboratory synthesis of 3-Nitrophthalhydrazide involves the condensation reaction of 3-nitrophthalic acid with hydrazine (B178648).

Experimental Protocol: Synthesis from 3-Nitrophthalic Acid

This protocol details the synthesis of 3-Nitrophthalhydrazide from 3-nitrophthalic acid and hydrazine hydrate (B1144303).

Materials:

-

3-nitrophthalic acid

-

Hydrazine hydrate (10% aqueous solution)

-

Triethylene glycol

-

Hot water

-

Large test tube

Theoretical Insights into the Molecular Structure of 3-Nitrophthalhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalhydrazide is a key chemical intermediate, notably in the synthesis of luminol (B1675438), a compound renowned for its chemiluminescent properties.[1] A thorough understanding of its molecular structure and electronic properties is crucial for optimizing reaction pathways and for the rational design of novel derivatives with tailored functionalities. This technical guide provides an in-depth overview of the theoretical approaches used to elucidate the structure of 3-Nitrophthalhydrazide, drawing upon established computational methodologies applied to analogous compounds. While a dedicated comprehensive theoretical study on 3-Nitrophthalhydrazide is not extensively available in peer-reviewed literature, this document outlines the established protocols and expected theoretical data based on studies of structurally related molecules, such as 3-nitrophthalic acid and other nitro-aromatic compounds.[2]

Synthesis of 3-Nitrophthalhydrazide

The primary synthesis route to 3-Nitrophthalhydrazide involves the reaction of 3-nitrophthalic acid with hydrazine (B178648) hydrate.[3] This reaction is a cyclization that forms the stable hydrazide ring. The purity of the final product is essential for its subsequent applications, particularly in the synthesis of high-purity luminol.

Theoretical Methodology: A Framework for Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for investigating the molecular properties of compounds like 3-Nitrophthalhydrazide.[4] DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Computational Protocol

A typical theoretical investigation of 3-Nitrophthalhydrazide would involve the following steps, based on methodologies applied to similar molecules:[2][5]

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. A widely used and reliable method for this is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p).[6][7]

-

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8] These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation of the computational model.[9]

-

Electronic Property Analysis: With the optimized geometry, various electronic properties can be calculated:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability.[10][11]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactivity.[12]

-

The logical workflow for such a theoretical investigation is depicted in the following diagram:

Predicted Molecular Structure and Properties

Based on DFT calculations of analogous molecules, the following tables summarize the expected quantitative data for 3-Nitrophthalhydrazide.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.41 |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.23 | |

| C=O | ~1.22 | |

| N-N | ~1.39 | |

| C-N (hydrazide) | ~1.37 | |

| N-H | ~1.02 | |

| **Bond Angles (°) ** | O-N-O (nitro) | ~124 |

| C-C-N (nitro) | ~119 | |

| C-N-N (hydrazide) | ~120 | |

| N-N-C (hydrazide) | ~115 | |

| H-N-N | ~112 |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3300 - 3400 | Hydrazide N-H symmetric and asymmetric stretching |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H stretching |

| C=O stretch | 1650 - 1700 | Carbonyl stretching in the hydrazide ring |

| N-O stretch (nitro) | 1520 - 1560 (asymmetric) | Asymmetric stretching of the nitro group |

| 1340 - 1380 (symmetric) | Symmetric stretching of the nitro group | |

| C-N stretch | 1250 - 1350 | Stretching of the C-N bonds |

Table 3: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.0 - 6.0 Debye | Indicates overall polarity of the molecule |

Experimental Data and Correlation with Theory

Experimental techniques provide the ultimate validation for theoretical models. For 3-Nitrophthalhydrazide, spectroscopic data is available.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The FT-IR spectrum of 3-Nitrophthalhydrazide would be expected to show characteristic peaks corresponding to the functional groups present. Theoretical frequency calculations can aid in the precise assignment of these experimental bands to specific vibrational modes.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts can be performed to assist in the interpretation of complex spectra.

Signaling Pathways and Logical Relationships

The synthesis of luminol from 3-nitrophthalic acid, proceeding through the 3-Nitrophthalhydrazide intermediate, is a well-established reaction pathway. This can be visualized as follows:

Conclusion

While a dedicated, in-depth theoretical investigation of 3-Nitrophthalhydrazide is a clear area for future research, the application of established computational methods, such as Density Functional Theory, provides a robust framework for predicting its molecular structure and properties. The theoretical data presented in this guide, derived from studies on analogous compounds, offers valuable insights for researchers in organic synthesis, materials science, and drug development. The synergy between computational predictions and experimental validation is paramount for advancing our understanding of this important chemical intermediate and for harnessing its potential in various applications.

References

- 1. 3-Nitrophthalhydrazide | 3682-15-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. growingscience.com [growingscience.com]

- 12. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Synthesis of Luminol via Reduction of 3-Nitrophthalhydrazide with Sodium Dithionite: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of luminol (B1675438) (3-aminophthalhydrazide), a cornerstone chemiluminescent compound, through the chemical reduction of 3-nitrophthalhydrazide using sodium dithionite (B78146). Luminol's utility in various analytical and biomedical applications, most notably in forensic science for the detection of trace amounts of blood, necessitates a reliable and well-characterized synthetic pathway. The described method offers a robust and accessible route to high-purity luminol. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and subsequent characterization of the final product.

Introduction

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a versatile chemical compound renowned for its striking blue chemiluminescence when oxidized, a property extensively utilized in forensic investigations to detect latent bloodstains. The iron in hemoglobin acts as a catalyst for the oxidation of luminol, leading to the emission of light.[1] Beyond forensics, luminol and its derivatives are employed in various bioassays and research applications due to their high sensitivity.

The synthesis of luminol is a multi-step process. A common and effective pathway involves the initial synthesis of 3-nitrophthalhydrazide from 3-nitrophthalic acid and hydrazine, followed by the reduction of the nitro group to an amine using a suitable reducing agent.[2][3] Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and effective reducing agent for this transformation, favored for its mild reaction conditions and high chemoselectivity.[4] This protocol focuses on the second critical step: the reduction of 3-nitrophthalhydrazide to luminol.

Principle of the Method

The core of this synthetic step is the reduction of the aromatic nitro group (-NO₂) on the 3-nitrophthalhydrazide molecule to a primary amine group (-NH₂), yielding luminol. Sodium dithionite, in an alkaline aqueous solution, serves as the reducing agent. The reaction is believed to proceed through a single-electron transfer mechanism, where the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), the active reducing species.[4] The reaction is typically heated to facilitate the reduction, and subsequent acidification of the reaction mixture leads to the precipitation of the luminol product.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of luminol and its precursors, as reported in the literature.

| Parameter | Value | Source |

| Purity of Synthesized Luminol | > 99% (GC-MS analysis) | |

| Melting Point of Luminol | 328 °C | |

| Yield of 3-Nitrophthalic Acid | 64% |

Experimental Protocol

This protocol details the synthesis of luminol from 3-nitrophthalhydrazide.

Materials and Equipment:

-

3-Nitrophthalhydrazide

-

Sodium hydroxide (B78521) (NaOH), 10% solution or 3 M solution

-

Sodium dithionite (Na₂S₂O₄)

-

Glacial acetic acid

-

Deionized water

-

Test tubes or reaction flask

-

Heating source (e.g., Bunsen burner, heating mantle)

-

Stirring rod or magnetic stirrer

-

Filtration apparatus (e.g., Hirsch funnel, Büchner funnel)

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Ice bath

Procedure:

-

Dissolution of 3-Nitrophthalhydrazide: In a suitable reaction vessel (e.g., a large test tube), combine the starting 3-nitrophthalhydrazide with a 10% sodium hydroxide solution. Stir the mixture until the solid completely dissolves.[2] For instance, for 140 mg of 3-nitrophthalhydrazide, 1.0 mL of 3 M sodium hydroxide solution can be used.[5][6]

-

Addition of Reducing Agent: To the resulting solution, add sodium dithionite.[2] A slight excess of sodium dithionite is often used as it can degrade.[3] For example, for a reaction starting with 1.3 g of 3-nitrophthalic acid in the initial step, approximately 4 g of sodium dithionite is used for the reduction.[2]

-

Heating the Reaction Mixture: Add a small amount of water to wash any solids from the walls of the vessel. Heat the mixture to boiling and maintain the boil for approximately 5 minutes, with continuous stirring.[2][7]

-

Precipitation of Luminol: After the 5-minute boiling period, remove the reaction vessel from the heat and add glacial acetic acid to acidify the solution.[2][7] This will cause the luminol to precipitate out of the solution as a yellow solid.[3]

-

Cooling and Crystallization: Allow the mixture to cool to room temperature. Further cooling in an ice bath can be used to maximize the precipitation of the product.[2][3]

-

Isolation and Purification: Collect the precipitated luminol by vacuum filtration using a Hirsch or Büchner funnel.[2] Wash the collected solid with cold water to remove any remaining impurities. The product can be further purified by recrystallization. A reported method involves dissolving the crude luminol in hot dilute hydrochloric acid, treating with decolorizing charcoal, filtering, and then precipitating the luminol by adjusting the pH to be slightly acidic with ammonium (B1175870) hydroxide.

-

Drying: Dry the purified luminol product. The final product should be a light-yellow crystalline solid.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Chemical transformation of 3-nitrophthalhydrazide to luminol.

Caption: Experimental workflow for the synthesis of luminol.

References

Application Note: Protocol for the Reduction of 3-Nitrophthalhydrazide to Luminol

Introduction Luminol (B1675438) (3-aminophthalhydrazide) is a widely recognized chemiluminescent compound with significant applications in forensic science for the detection of trace amounts of blood, as well as in biological research for detecting copper, iron, and cyanides.[1] The synthesis of luminol is a multi-step process, with the final key step involving the reduction of the nitro group of 3-nitrophthalhydrazide to an amino group.[2][3] This protocol details a common and effective laboratory method for this reduction using sodium dithionite (B78146) (also known as sodium hydrosulfite) in an alkaline solution.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the quantitative data from various cited experimental protocols for the reduction of 3-nitrophthalhydrazide. This allows for an easy comparison of reactant quantities and conditions.

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 140 mg 3-Nitrophthalhydrazide | ~0.8 g 3-Nitrophthalhydrazide | 130 mg 3-Nitrophthalhydrazide |

| Base | 1.0 mL of 3 M NaOH | 5 mL of 3 M NaOH | Not specified |

| Reducing Agent | 0.6 g Sodium Hydrosulfite Dihydrate | ~2.5 g Sodium Hydrosulfite | 0.6 g Sodium Hydrosulfite Dihydrate |

| Reaction Time | 5 minutes at boiling | 5 minutes at boiling | Not specified |

| Acidification | 0.4 mL Acetic Acid | 2 mL Glacial Acetic Acid | Glacial Acetic Acid |

| Expected Product | Light-yellow solid | Light yellow to gold colored precipitate | 70 mg Luminol |

| Reference | [4] | [5] | [6] |

Experimental Protocol

This section provides a detailed methodology for the reduction of 3-nitrophthalhydrazide to luminol.

Materials and Reagents:

-

3-Nitrophthalhydrazide

-

10% Sodium Hydroxide (B78521) (NaOH) solution (or 3 M NaOH)

-

Sodium Dithionite (Na₂S₂O₄, also known as Sodium Hydrosulfite)

-

Glacial Acetic Acid (CH₃COOH)

-

Distilled Water

-

Reaction tube or flask

-

Heating apparatus (e.g., microburner or heating mantle)

-

Stirring rod

-

Apparatus for vacuum filtration (e.g., Hirsch or Büchner funnel)

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, combine the 3-nitrophthalhydrazide with a 10% sodium hydroxide solution.[2][7] Stir the mixture until the solid completely dissolves, which should result in a deep brown-red colored solution.[4][7]

-

Addition of Reducing Agent: To the dissolved solution, add the sodium dithionite.[2][4] Use a small amount of distilled water to wash down any solid adhering to the sides of the vessel.[2][4]

-

Heating the Reaction Mixture: Gently heat the mixture to a boil, stirring continuously with a glass rod.[2][4] Maintain a gentle boil for approximately 5 minutes.[2][4] During this period, the reduction of the nitro group occurs, and some of the luminol product may begin to crystallize.[4]

-

Acidification and Precipitation: Remove the vessel from the heat and carefully add glacial acetic acid to the hot solution.[2][4] The acetic acid neutralizes the solution, causing the luminol product to precipitate out.[3]

-

Crystallization and Isolation: Cool the mixture to room temperature while stirring, and then place it in an ice bath to maximize the crystallization of the luminol product.[2][5]

-

Collection of Product: Collect the light-yellow crystals of luminol by vacuum filtration.[2][4] The collected product can then be dried. For some applications, the moist product can be used directly in subsequent chemiluminescence experiments.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the protocol for reducing 3-nitrophthalhydrazide to luminol.

Caption: Workflow for the reduction of 3-Nitrophthalhydrazide to Luminol.

References

- 1. salmarzooqi.weebly.com [salmarzooqi.weebly.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. jove.com [jove.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Solved Synthesis of Luminol lab report NOTE: mechanism is | Chegg.com [chegg.com]

- 7. chimique.wordpress.com [chimique.wordpress.com]

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Nitrophthalhydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-nitrophthalhydrazide as a versatile starting material for the preparation of novel heterocyclic compounds with significant potential in drug discovery and development. The protocols detailed herein offer step-by-step guidance for the synthesis of various heterocyclic systems, including phthalazine (B143731) derivatives, triazolo[3,4-a]phthalazines, and pyrazolo[1,2-b]phthalazine-5,10-diones.

Introduction

3-Nitrophthalhydrazide, a derivative of phthalic acid, serves as a valuable building block in organic synthesis. Its inherent chemical functionalities, including the hydrazide moiety and the nitro group, offer multiple reaction sites for the construction of complex heterocyclic frameworks. The resulting compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and cardiotonic effects, making them attractive candidates for further investigation in medicinal chemistry.

Application 1: Synthesis of Luminol (B1675438) (3-Aminophthalhydrazide)

One of the most well-known applications of 3-nitrophthalhydrazide is its use as a key intermediate in the synthesis of luminol, a compound renowned for its chemiluminescent properties. The synthesis involves the reduction of the nitro group of 3-nitrophthalhydrazide to an amino group.

Experimental Protocol: Synthesis of 3-Nitrophthalhydrazide

This protocol outlines the synthesis of 3-nitrophthalhydrazide from 3-nitrophthalic acid and hydrazine (B178648) hydrate (B1144303).

-

Materials: 3-nitrophthalic acid, 8% aqueous hydrazine solution, triethylene glycol.

-

Procedure:

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of an 8% aqueous solution of hydrazine.

-

Heat the mixture gently until the solid dissolves.

-

Add 4 mL of triethylene glycol and a boiling chip to the test tube.

-

Heat the solution vigorously to distill off the excess water. The temperature will initially be around 110 °C and will rise to 215-220 °C.

-

Maintain the temperature at 215-220 °C for 2 minutes.

-

Allow the reaction mixture to cool to approximately 100 °C and then add 20 mL of hot water.

-

Cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the pale-yellow crystals of 3-nitrophthalhydrazide by vacuum filtration.[1]

-

Experimental Protocol: Synthesis of Luminol from 3-Nitrophthalhydrazide

This protocol describes the reduction of 3-nitrophthalhydrazide to luminol.

-

Materials: 3-Nitrophthalhydrazide, 10% sodium hydroxide (B78521) solution, sodium dithionite (B78146) (sodium hydrosulfite), glacial acetic acid.

-

Procedure:

-

Transfer the synthesized 3-nitrophthalhydrazide to a large test tube.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite.

-

Add approximately 10 mL of water to wash any solid from the sides of the test tube.

-

Heat the mixture to boiling and maintain boiling for 5 minutes with stirring.

-

Add 2.6 mL of glacial acetic acid.

-

Cool the mixture to room temperature and then in an ice bath to precipitate the luminol.

-

Application 2: Synthesis of Novel Triazolo[3,4-a]phthalazine Derivatives with Anticancer Activity

3-Nitrophthalhydrazide can be converted into key intermediates for the synthesis of triazolo[3,4-a]phthalazine derivatives. These compounds have shown significant potential as anticancer agents, with some derivatives exhibiting potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[3][4][5]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for novel triazolophthalazines.

Experimental Protocol: Synthesis of 1-Chloro-4-nitrophthalazine (Hypothetical)

This protocol is a proposed method based on standard organic transformations.

-

Materials: 3-Nitrophthalhydrazide, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask, carefully add 3-nitrophthalhydrazide to an excess of phosphorus oxychloride.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).